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molecular formula C4H12N2O3S B8275097 N-(2-ethoxyethyl)sulfuric diamide

N-(2-ethoxyethyl)sulfuric diamide

Cat. No. B8275097
M. Wt: 168.22 g/mol
InChI Key: XDDREKDXCXDXAK-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Reference Example 9-26, tetrahydrofuran (3 mL) and 2-ethoxyethylamine (0.37 mL, 4.2 mmol) were added to sulfamide (400 mg, 4.2 mmol) and the mixture was stirred by use of a microwave chemical reactor at 300 W at 100° C. for 10 minutes. The solvent was evaporated off under reduced pressure, and purification by silica gel column chromatography (hexane/ethyl acetate=1/0 to 1/3) was performed to give N-(2-ethoxyethyl)sulfuric diamide (Compound GH) (296 mg, yield: 42%).
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][CH2:5][NH2:6])[CH3:2].[S:7](N)([NH2:10])(=[O:9])=[O:8]>O1CCCC1>[CH2:1]([O:3][CH2:4][CH2:5][NH:6][S:7](=[O:9])(=[O:8])[NH2:10])[CH3:2]

Inputs

Step One
Name
Quantity
0.37 mL
Type
reactant
Smiles
C(C)OCCN
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
S(=O)(=O)(N)N
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred by use of a microwave chemical reactor at 300 W at 100° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure, and purification by silica gel column chromatography (hexane/ethyl acetate=1/0 to 1/3)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OCCNS(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 296 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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